molecular formula C14H18N6O.HCl B600878 trans-Abacavir Hydrochloride CAS No. 267668-71-3

trans-Abacavir Hydrochloride

Cat. No.: B600878
CAS No.: 267668-71-3
M. Wt: 359.25
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Description

Contextualizing Trans-Abacavir Hydrochloride as a Diastereomer and Related Compound

This compound is a diastereomer of Abacavir (B1662851). researchgate.net Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties. Abacavir, the therapeutically active compound, is chemically defined as {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol. wikipedia.org In contrast, this compound has a different spatial arrangement, specifically the (1R,4R) configuration. veeprho.comnih.gov This seemingly subtle difference in the three-dimensional structure of the molecule is of great importance in the context of its chemical and biological properties.

The synthesis of Abacavir can lead to the formation of trans-Abacavir as an impurity. cymitquimica.comcphi-online.com Therefore, understanding the chemical properties of this compound is essential for developing synthetic routes that maximize the yield of the desired (1S,4R) isomer while minimizing the formation of the trans-diastereomer.

Chemical Properties of Abacavir and its Trans-Isomer
PropertyAbacavirtrans-Abacavir
Molecular FormulaC₁₄H₁₈N₆O nih.govC₁₄H₁₈N₆O nih.gov
Molecular Weight286.33 g/mol nih.gov286.33 g/mol nih.gov
Stereochemistry(1S,4R) drugbank.com(1R,4R) nih.gov
SynonymsZiagen nih.govAbacavir EP Impurity D veeprho.com

Significance of Stereochemistry in Nucleoside Analogue Chemistry

The field of nucleoside analogue chemistry, to which Abacavir belongs, is profoundly influenced by stereochemistry. Nucleoside analogues are synthetic compounds that mimic natural nucleosides and can interfere with viral replication. wikipedia.org The specific three-dimensional arrangement of atoms in these molecules is crucial for their interaction with viral enzymes like reverse transcriptase.

The enzymatic machinery of the body and of viruses is highly stereospecific. This means that even minor changes in the spatial orientation of functional groups within a molecule can dramatically alter its biological activity. In the case of Abacavir, the (1S,4R) configuration is the one that is recognized by HIV reverse transcriptase and leads to the desired therapeutic effect. wikipedia.orgdrugbank.com The trans-isomer, with its (1R,4R) configuration, will not fit into the active site of the enzyme in the same way and therefore does not exhibit the same antiviral activity. This highlights the critical importance of controlling stereochemistry during the synthesis of such pharmaceutical compounds.

Role of this compound in Impurity Profiling and Reference Standards

Due to its potential formation during the synthesis of Abacavir, trans-Abacavir is considered a process-related impurity. amazonaws.comsynthinkchemicals.com Pharmaceutical regulatory bodies worldwide have stringent requirements for the control of impurities in drug substances. amazonaws.com The presence of unwanted chemicals, even in small amounts, can potentially affect the efficacy and safety of a medication. amazonaws.com

Therefore, this compound serves a vital function as a reference standard in analytical chemistry. axios-research.comaxios-research.com A reference standard is a highly purified compound that is used as a benchmark for analytical tests. synthinkchemicals.com Pharmaceutical manufacturers use this compound to:

Develop and validate analytical methods: Highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) are developed to detect and quantify the amount of trans-Abacavir in a sample of Abacavir. amazonaws.comsynthinkchemicals.com The reference standard is essential for calibrating the instrument and ensuring the accuracy of the method.

Routine quality control: Batches of Abacavir API are routinely tested to ensure that the level of trans-Abacavir and other impurities is below a specified limit. synzeal.com This ensures the consistency and quality of the final drug product.

Stability studies: The formation of impurities over time under various storage conditions is monitored. This compound can be used to identify any degradation products that may arise.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOPHSMRJNHHG-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746902
Record name {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267668-71-3
Record name {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of the Carbocyclic Core

Stereoselective Synthesis of the Carbocyclic Precursor

The cornerstone of synthesizing optically pure carbocyclic nucleosides like trans-Abacavir is the production of an enantiomerically pure carbocyclic building block. The most versatile and widely used precursor is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. researchgate.netnih.gov Accessing the correct enantiomer of this lactam or its derivatives is paramount.

Enzymatic kinetic resolution of racemic Vince lactam is a highly efficient and industrially significant method for obtaining the chiral intermediates necessary for Abacavir (B1662851) synthesis. nih.gov This process relies on enzymes, particularly γ-lactamases, that selectively catalyze the hydrolysis of one enantiomer of the racemic lactam, leaving the other, desired enantiomer unreacted and in high enantiomeric purity. asm.org

For the synthesis of Abacavir, which has (1S,4R) stereochemistry, a (+)-γ-lactamase is used to hydrolyze the (+)-(1S,4R)-Vince lactam, allowing for the recovery of the unreacted (−)-(1R,4S)-Vince lactam, which is the key precursor for Abacavir. researchgate.netasm.org Conversely, to obtain the precursor for trans-Abacavir, which has (1R,4R) stereochemistry, the opposite enantiomer of the key building block is required. This is achieved by starting with the resolution of the same racemic Vince lactam but utilizing the enantiomeric product stream or different enzymatic strategies.

Several (+)-γ-lactamases, sourced from microorganisms such as Microbacterium hydrocarbonoxydans and Bacillus thuringiensis, have been identified and engineered to improve their catalytic performance, achieving high enantioselectivity (E value > 200) and thermostability. asm.orgresearchgate.net The enzymatic reaction cleaves the (+)-(1S,4R)-enantiomer into the corresponding γ-amino acid, (1S,4R)-4-aminocyclopent-2-enecarboxylic acid. rsc.org This leaves the (−)-(1R,4S)-lactam, which is then used for Abacavir synthesis. The (1S,4R)-amino acid product can also serve as a chiral building block itself. rsc.org

Other enzymes, such as Candida antarctica lipase (B570770) B (CAL-B), have also been employed for the resolution of N-functionalized Vince lactams, further demonstrating the versatility of biocatalysis in accessing these critical intermediates. rsc.org

Research Findings on Enzymatic Resolution of Vince Lactam

Enzyme Substrate Desired Product for Abacavir Synthesis Byproduct / Other Enantiomer Enantiomeric Excess (ee) Reference
(+)-γ-Lactamase Racemic Vince lactam (−)-(1R,4S)-Vince lactam (1S,4R)-γ-amino acid > 99% asm.org
Engineered (+)-γ-Lactamase (M. hydrocarbonoxydans) Racemic Vince lactam (−)-(1R,4S)-Vince lactam Hydrolyzed (+)-lactam > 99.8% (E value > 200) asm.org
(+)-γ-Lactamase (B. thuringiensis) Racemic Vince lactam (−)-(1R,4S)-Vince lactam Hydrolyzed (+)-lactam Not specified researchgate.net

This table illustrates the resolution process primarily for obtaining the Abacavir precursor. The synthesis of the trans-Abacavir precursor would utilize the enantiomeric counterparts from this resolution.

Beyond enzymatic resolution, several de novo asymmetric synthesis strategies have been developed to produce enantiopure carbocyclic intermediates. These methods build the chiral cyclopentene (B43876) core from achiral or simpler chiral starting materials, offering flexibility and control.

One notable approach involves a rhodium-catalyzed asymmetric N-selective intermolecular addition of purine (B94841) derivatives to terminal allenes. researchgate.net This atom-economic method can generate branched allylic purines with high yields, regioselectivity, and excellent enantioselectivity, providing a direct route to the core structure of carbocyclic nucleosides like Abacavir. researchgate.netuni-freiburg.de

Another strategy, developed by Crimmins and King, utilizes a chiral auxiliary to control the stereochemistry during the formation of the cyclopentene ring. newdrugapprovals.org This method involves the condensation of a chiral oxazolidinethione with acrolein, followed by a ring-closing metathesis reaction to form the cyclopentene structure. newdrugapprovals.org

Convergent synthetic approaches often start from materials like cyclopentadiene, which is functionalized and subjected to asymmetric reactions such as hydroboration to install the necessary stereocenters. uni-hamburg.de These routes provide access to a variety of functionalized cyclopentenol (B8032323) precursors that can be coupled with different nucleobases. uni-hamburg.de

Enzymatic Approaches in Chiral Resolution (e.g., Lactamase-Catalyzed Routes)

Synthesis of Trans-Abacavir Hydrochloride from Abacavir Precursors

The generation of the specific (1R,4R)-diastereomer, trans-Abacavir, can be approached in two primary ways: by converting the more common (1S,4R)-Abacavir diastereomer or, more practically, by a targeted synthesis using the appropriately configured chiral precursor.

While chemically possible, converting Abacavir into its trans-diastereomer is not the preferred synthetic route due to the complexities involved. researchgate.net A proposed, though likely low-yielding, pathway would involve multiple steps starting from the Abacavir active pharmaceutical ingredient (API). This theoretical conversion includes:

Oxidation of the primary alcohol on the cyclopentene ring of Abacavir to the corresponding aldehyde.

Isomerization of the aldehyde using a strong, hindered base. This step would aim to epimerize the stereocenter adjacent to the newly formed carbonyl group.

Separation of the resulting diastereomeric aldehydes.

Reduction of the correct aldehyde isomer back to the primary alcohol to yield trans-Abacavir. researchgate.net

This multi-step process presents significant challenges in control and separation, making it less practical than a direct synthesis. researchgate.net

The most direct and efficient method for synthesizing this compound is to follow the established synthetic pathway for Abacavir but to begin with the enantiomer of the key chiral intermediate. researchgate.net The standard Abacavir synthesis condenses a derivative of (1S,4R)-4-amino-2-cyclopentene-1-methanol with a protected purine base. nih.govresearchgate.net

To produce trans-Abacavir, the synthesis instead employs (1R,4R)-4-amino-2-cyclopentene-1-methanol as the key raw material. researchgate.net This precursor is synthesized from the (+)-(1S,4R)-Vince lactam, which is the enantiomer typically hydrolyzed and discarded during the enzymatic resolution to obtain the precursor for Abacavir. rsc.orgijcpa.in

The synthesis of this (1R,4R)-amino alcohol precursor proceeds by taking the resolved (+)-lactam, protecting it (e.g., with a Boc group), reducing the lactam carbonyl to an alcohol, and then deprotecting the amino group. ijcpa.in This enantiopure (1R,4R)-amino alcohol is then condensed with a 2-amino-6-chloropurine (B14584) derivative, followed by reaction with cyclopropylamine (B47189) to displace the chlorine atom, directly mirroring the final steps of the Abacavir synthesis to yield the (1R,4R)-diastereomer, trans-Abacavir. nih.govgoogle.com

Diastereomeric Conversion Techniques from Abacavir API

Development of Improved Synthetic Pathways for Intermediates

Continuous efforts are made to refine the synthetic routes to carbocyclic nucleosides to make them more economical, safer, and more efficient for industrial-scale production. One area of improvement involves performing reactions in a "one-pot" system to reduce the number of isolation and purification steps. google.com For instance, processes have been developed where the condensation of the pyrimidine (B1678525) derivative with the amino alcohol and subsequent cyclization to form the purine ring occur sequentially in the same reaction vessel. google.com

Further research has focused on enhancing the catalytic systems used, such as developing more robust and highly selective enzyme variants for chiral resolution or discovering new transition metal catalysts for asymmetric synthesis that are more atom-economic and environmentally benign. asm.orguni-freiburg.de

Strategies to Minimize Protection/Deprotection Sequences

One key approach is the use of biocatalysts. acs.org Enzymes, such as lactamases, can perform highly selective reactions, reducing the need for protecting groups. acs.orgrsc.org For instance, the enzyme (+)-γ-lactamase can be used for the stereoselective ring-opening of a racemic Vince-lactam, a crucial intermediate in abacavir synthesis. rsc.orgresearchgate.net This enzymatic resolution allows for the separation of enantiomers early in the synthetic route, avoiding the need for protecting groups on the amino acid intermediate. acs.org This chemo- and regioselectivity contributes to a reduction in waste and process costs. acs.org

Another strategy involves designing synthetic routes that circumvent the need for protection altogether. For example, processes have been developed where an unprotected amino alcohol can be used directly in the synthesis of a key intermediate, with spontaneous cleavage of any transient protecting groups occurring during the cyclization reaction. google.com Convergent synthesis, where a functionalized carbocyclic moiety is condensed with a heterocycle, also offers a more flexible and efficient route compared to linear approaches that build the heterocycle stepwise. uni-hamburg.de

One-Pot Synthesis Approaches for Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly improve synthetic efficiency, reduce waste, and save time. Several one-pot procedures have been developed for the synthesis of abacavir and its intermediates. google.comgoogle.com

For example, a one-pot process for preparing a key intermediate of abacavir involves reacting a di-amino-chloro-pyrimidine derivative with a cyclopentene amino alcohol in the presence of a base, followed by in-situ cyclization with an orthoformate and an acid to yield the desired purine ring system. google.com This method avoids the drawbacks of prior art and allows for a safer and more practical preparation. google.com Patents describe one-pot methods to prepare abacavir intermediates with high yield and purity (≥90% HPLC) without requiring complex post-treatment. google.com Such streamlined processes are highly advantageous for large-scale production. google.com

General one-pot N-alkylation methods have also been established for nucleobases using alcohols, which provides a rapid entry into carboacyclic nucleoside synthesis. researchgate.net These methods often use a mixture of reagents to facilitate the reaction in a single step, furnishing the N-alkylated nucleobases in good yields. researchgate.net

Chemical Modification and Prodrug Design for Mechanistic Studies

To investigate the mechanisms of action and improve the physicochemical properties of abacavir for experimental use, various chemical modifications and prodrug strategies have been explored.

Functionalization for Targeted Biochemical Activation (e.g., Ester Derivatives)

Prodrugs are designed to be converted into the active drug form within the body. This approach can be used to overcome limitations of the parent drug, such as poor membrane penetration. rsc.org For abacavir, functionalization often targets the primary hydroxyl group on the cyclopentene ring, which is essential for the enzymatic phosphorylation that activates the drug. beilstein-journals.org

Ester derivatives are a common prodrug strategy. By converting the hydrophilic parent drug into a more hydrophobic compound through esterification, properties like intracellular accumulation can be improved. nih.gov For instance, a myristoylated abacavir (MABC) prodrug was synthesized by esterifying myristic acid to the 5'-hydroxy-cyclopentene group. nih.gov This modification improved lipophilicity, facilitating its formulation into nanoparticles. nih.gov

Another advanced approach is the ProTide technology, which masks the monophosphate of the nucleoside with cleavable hydrophobic groups. rsc.org This strategy can deliver a pre-activated form of the nucleoside into target cells, potentially bypassing the initial, often rate-limiting, phosphorylation step. rsc.orgunmc.edu Dimeric prodrugs of abacavir have also been designed with a dual function: to inhibit drug efflux pumps at the blood-brain barrier and then revert to the active monomeric drug within the cell. acs.org

Prodrug ApproachModification StrategyIntended Advantage for Mechanistic StudiesReference(s)
Esterification Myristic acid esterified to the 5'-hydroxy-cyclopentene group.Improved lipophilicity and intracellular accumulation. nih.gov
ProTide Technology Monophosphate masked with cleavable hydrophobic lipids.Delivery of pre-activated nucleoside; bypasses initial phosphorylation. rsc.orgunmc.edu
Dimeric Prodrugs Two abacavir molecules linked via a traceless tether.Inhibit efflux pumps and release active monomer inside cells. acs.org

Nanoparticle Conjugation for Controlled Release in Experimental Systems

Nanoparticles are utilized as drug delivery systems to achieve controlled and targeted release, which can increase bioavailability and sustain drug levels over longer periods. ujpronline.com Abacavir and its prodrugs have been successfully formulated into various types of nanoparticles for experimental studies. ujpronline.comresearchgate.net

The solvent displacement method is one technique used to prepare abacavir nanoparticles, using polymers like Eudragit RL-100 and chitosan (B1678972). ujpronline.comresearchgate.net These formulations have been shown to exhibit sustained release of the drug for up to 10 hours in vitro. ujpronline.comresearchgate.net The increased lipophilicity of prodrugs, such as myristoylated abacavir (MABC), facilitates their encasement into polymeric nanoparticles with high drug loading. nih.gov

Gold glyconanoparticles have also been used as carriers. beilstein-journals.orgbeilstein-journals.org In this approach, thiol-ending ester derivatives of abacavir are conjugated to glucose-coated gold nanoparticles. beilstein-journals.orgbeilstein-journals.org The drug can then be released from these nanoparticles under acidic conditions. beilstein-journals.orgbeilstein-journals.org Such systems allow for the investigation of multivalent drug presentation and targeted delivery in cellular assays. beilstein-journals.org

Nanoparticle SystemFormulation DetailsKey Finding in Experimental SystemsReference(s)
Polymeric Nanoparticles Eudragit RL-100 and chitosan via solvent displacement.Sustained release of abacavir for up to 10 hours. ujpronline.comresearchgate.net
Prodrug Nanosuspensions Myristoylated abacavir (MABC) in poloxamer nanoparticles.Extended drug bioavailability and improved intracellular accumulation. nih.gov
Gold Glyconanoparticles (GNPs) Thiol-ending abacavir ester derivative conjugated to glucose-coated gold nanoparticles.pH-mediated drug release and inhibition of viral replication in cellular assays. beilstein-journals.orgbeilstein-journals.org

Schiff Base Synthesis for Enhanced Chemical Stability

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. The synthesis of Schiff base derivatives of abacavir has been explored as a strategy to create novel prodrugs with potentially enhanced chemical stability. researchgate.netmdpi.com Abacavir has been noted to have stability issues related to heat. researchgate.net

The synthesis typically involves the condensation of a primary amine with a carbonyl compound. orientjchem.org In the case of abacavir, its amino group can be reacted with various aldehydes or ketones to form Schiff base derivatives. researchgate.netnih.gov Studies have shown that these derivatives can act as a new class of abacavir prodrugs. nih.gov For example, certain synthesized Schiff bases of abacavir were found to be effective at protecting human leukemic cells from the cytopathic effects of HIV-1 at low micromolar concentrations, with one compound being effective at a 50 nM concentration. mdpi.comijiset.com This suggests that such modifications can create potent lead compounds for further investigation. nih.govijiset.com

Advanced Structural Characterization and Solid State Research

Spectroscopic Analysis of Trans-Abacavir Hydrochloride

Spectroscopic techniques are invaluable in providing detailed information about the molecular structure and chemical bonding within this compound.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Abacavir (B1662851) Hydrochloride reveals characteristic peaks that correspond to specific vibrational modes of its constituent bonds. For instance, the spectrum of crystalline Abacavir Hydrochloride monohydrate exhibits major peaks at approximately 3420, 3292, 3087, 1670, 1643, 1404, 1217, 1035, and 762 cm⁻¹. google.com These absorptions are indicative of various functional groups, such as O-H stretching (around 3286 cm⁻¹), -CH₂ stretching (around 2920 cm⁻¹), and C=N stretching (around 1678 cm⁻¹). scispace.com The presence of these characteristic bands confirms the key structural features of the Abacavir molecule. scispace.comresearchgate.netnih.govscispace.comscispace.comlibretexts.org

Interactive Data Table: Key FT-IR Peaks for Abacavir Hydrochloride

Wave Number (cm⁻¹)Vibrational ModeFunctional GroupReference
~3420O-H StretchHydroxyl google.com
~3292N-H StretchAmine google.com
~3087C-H Stretch (Aromatic/Alkene)C-H google.com
~2920-CH₂ StretchMethylene scispace.com
~1678C=N StretchPurine (B94841) Ring scispace.com
~1670N-H BendAmine google.com
~1643C=C StretchAlkene google.com
~1404C-N StretchAmine google.com
~1217C-O StretchAlcohol google.com
~1035C-N StretchCyclopropylamine (B47189) google.com
~762C-H Bend (Alkene)C-H google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized to provide a complete structural picture of this compound. pharmaffiliates.comgoogle.comdaicelpharmastandards.compharmaffiliates.com

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms and their neighboring environments. Predicted ¹H NMR spectra for Abacavir are available in public databases and can be used for comparison. drugbank.comchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. daicelpharmastandards.com Predicted ¹³C NMR data for Abacavir is also publicly available. drugbank.com The combination of these NMR techniques allows for the unambiguous assignment of the entire chemical structure of this compound.

Interactive Data Table: Predicted NMR Data for Abacavir

Spectrum TypeNucleusSolventFrequencyReference
Predicted ¹H NMR¹HCDCl₃500 MHz drugbank.com
Predicted ¹³C NMR¹³CNot SpecifiedNot Specified drugbank.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light in the UV-Vis region. The purine ring system in Abacavir acts as a chromophore. The UV-Vis spectrum of Abacavir shows an absorption maximum (λmax) that can be used for quantitative analysis and to confirm the presence of the conjugated system. researchgate.net In a solution of 0.1N HCl, Abacavir Sulphate exhibits an absorption maximum at 256 nm. scispace.com Another study reports absorption maxima for Abacavir at 280 nm and 297 nm when measured in 1 M HCl. ajrconline.org The detection of Abacavir by measuring UV absorbance at 284 nm has also been reported. asm.org These values are characteristic of the electronic transitions within the purine ring structure.

Interactive Data Table: UV-Vis Absorption Maxima for Abacavir

Solventλmax (nm)Reference
0.1N HCl256 scispace.com
1 M HCl280, 297 ajrconline.org
Not Specified284 asm.org

Stereochemical Purity and Isomerism Studies

Abacavir possesses chiral centers, meaning it can exist as different stereoisomers. Ensuring the correct stereochemistry is crucial for its biological activity. Trans-Abacavir itself is a specific diastereomer. chemicalbook.comnih.govnih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Chiral chromatography is the gold standard for separating enantiomers and diastereomers. researchgate.net High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is commonly employed to resolve the stereoisomers of Abacavir. nih.govdntb.gov.ua

Various chiral columns, such as those based on amylose (B160209) derivatives like Chiralpak AD-H and Chiralpak IC-3, have been successfully used for the enantiomeric separation of Abacavir. researchgate.netnih.govchiraltech.com The separation is typically achieved using a mobile phase consisting of a mixture of solvents like water, methanol (B129727), and acetonitrile (B52724), often with an amine modifier such as triethylamine (B128534) or diethylamine. researchgate.netchiraltech.com These methods allow for the effective separation of the desired Abacavir enantiomer from its undesired counterpart. researchgate.netresearchgate.netglobalauthorid.com The separation of Abacavir from its related chiral and diastereomeric impurities is also a critical quality control measure. phenomenex.comphenomenex.comchromatographyonline.com

Methodologies for Quantifying Chiral Purity

Once a separation method is established, it must be validated to accurately quantify the chiral purity of this compound. This involves determining the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer. For example, one method reported an LOD of 0.01% and an LOQ of 0.03% for the undesired enantiomer of Abacavir sulfate (B86663). researchgate.net

The United States Pharmacopeia (USP) monograph for Abacavir and Lamivudine tablets outlines system suitability requirements for chromatographic methods, including resolution criteria between stereoisomers. phenomenex.comphenomenex.comchromatographyonline.com The specifications for Abacavir sulfate often include a test for enantiomeric purity by chiral HPLC, with a typical limit for the undesired enantiomer being no more than 0.30%. who.int These rigorous analytical procedures ensure that the final drug substance meets the required stereochemical purity. nih.govlcms.czscribd.comresearchgate.net

Interactive Data Table: Chiral Purity Quantification Parameters for Abacavir

ParameterValueReference
Undesired Enantiomer Limit≤ 0.30% who.int
Limit of Detection (LOD)0.01% researchgate.net
Limit of Quantification (LOQ)0.03% researchgate.net

Polymorphism and Crystallinity Studies

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence the drug's stability, solubility, and bioavailability. For this compound, extensive research has been conducted to understand its solid-state behavior, particularly focusing on polymorphism and crystallinity. Polymorphs are different crystalline forms of the same compound, which, despite having identical chemical compositions, exhibit variations in their crystal lattice arrangements. innovareacademics.in These differences can lead to distinct physicochemical properties. innovareacademics.in

Identification and Characterization of Polymorphic Forms

The hydrochloride salt of trans-Abacavir has been identified to exist in different crystalline forms. A significant crystalline form is This compound monohydrate . google.com This form has been characterized using various analytical techniques to establish its unique solid-state properties.

X-ray Powder Diffraction (XRPD) is a primary tool for identifying and differentiating polymorphic forms. The XRPD pattern of crystalline this compound monohydrate displays characteristic peaks that distinguish it from other forms. google.com

Infrared (IR) Spectroscopy provides further confirmation of the monohydrate form, with an IR spectrum showing key peaks at approximately 3420, 3292, 3087, 1670, 1643, 1404, 1217, 1035, and 762 cm⁻¹. google.com

Thermogravimetric Analysis (TGA) of the crystalline monohydrate reveals a weight loss of about 5%, which corresponds to the loss of one water molecule, confirming its hydrated state. google.com This crystalline form has demonstrated stability under standard storage conditions (25°C ± 2°C and 60% ± 5% relative humidity). google.com

While the focus here is on the hydrochloride salt, it is noteworthy that the free base and other salt forms of Abacavir, such as the sulfate and acetate (B1210297) salts, also exhibit polymorphism. bbrc.inresearchgate.net For instance, seven crystalline forms of Abacavir sulfate (designated as Form O, A, B, C, D, E, and F) have been identified through recrystallization from various organic solvents. researchgate.net These forms were distinguished by their unique melting points and heats of fusion as determined by Differential Scanning Calorimetry (DSC). researchgate.net

A crystalline form of Abacavir base, designated as Form I , has also been characterized. Its powder X-ray diffractogram shows distinctive peaks at approximately 8.0, 10.0, 10.2, 10.6, 11.9, 12.4, 12.7, 15.0, 16.1, 16.6, 19.5, 20.2, 20.6, 20.7, 21.9, 23.0, 23.9, and 25.0 degrees 2-theta. google.com

Characterization Data for Crystalline Forms of Abacavir Compounds

CompoundFormAnalytical TechniqueKey Findings/Characteristic PeaksReference
This compoundMonohydrateXRPDDistinctive diffraction pattern confirming a unique crystalline structure. google.com
This compoundMonohydrateIR SpectroscopyMajor peaks at 3420, 3292, 3087, 1670, 1643, 1404, 1217, 1035, 762 cm⁻¹. google.com
This compoundMonohydrateTGA~5% weight loss, corresponding to one water molecule. google.com
Abacavir BaseForm IPXRDPeaks at 8.0, 10.0, 10.2, 10.6, 11.9, 12.4, 12.7, 15.0, 16.1, 16.6, 19.5, 20.2, 20.6, 20.7, 21.9, 23.0, 23.9, 25.0 degrees 2-theta. google.com
Abacavir SulfateForms O, A, B, C, D, E, FDSCDistinguished by different melting temperatures and heats of fusion. researchgate.net

Investigation of Polymorphic Transitions (e.g., Salt Forms)

The stability and interconversion of polymorphic forms are critical aspects of pharmaceutical development. Research into Abacavir has explored the transitions between its free base and various salt forms. For example, a study demonstrated the polymorphic transition from Abacavir free base (Form-1) to Abacavir acetate salt. bbrc.in This transition was monitored in real-time and characterized using a suite of analytical techniques. bbrc.in

The thermodynamic relationships between different polymorphic forms of Abacavir sulfate have also been investigated. researchgate.net These studies help in determining which form is the most stable under specific conditions, which is crucial for selecting the appropriate form for a drug product. researchgate.net The relationships can be either enantiotropic (where one form is more stable over a certain temperature and pressure range, while the other is more stable over a different range) or monotropic (where one form is always more stable). researchgate.net For Abacavir sulfate, it was found that at least seven of the twenty polymorphic pairs studied were enantiotropically related, while the rest were monotropically related. researchgate.net

Application of Process Analytical Technologies (PAT) in Solid-State Analysis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.netdissolutiontech.com The goal of PAT is to ensure final product quality by building it into the process from the start. americanpharmaceuticalreview.com In the context of solid-state analysis of Abacavir, PAT tools have been instrumental in monitoring and controlling polymorphism during crystallization. bbrc.inresearchgate.net

In the study of the transition from Abacavir free base to its acetic acid salt, Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) were used as PAT tools. bbrc.in

FBRM allowed for the real-time tracking of changes in particle size and count during the polymorphic conversion. bbrc.in

PVM provided clear visual evidence of the transformation, showing a change in crystal shape from the plate-like crystals of the Abacavir free base to the needle-shaped crystals of the Abacavir acetate salt. bbrc.in

These in-situ analytical techniques provide a much deeper understanding of the crystallization process as it happens, compared to traditional offline analyses. americanpharmaceuticalreview.com This real-time monitoring is invaluable for process development, understanding, and scale-up, and it aligns with the principles of Quality-by-Design (QbD). americanpharmaceuticalreview.com Other PAT tools, such as Raman and Near-Infrared (NIR) spectroscopy, are also widely used in the pharmaceutical industry to monitor and control various stages of manufacturing, including blending uniformity and coating thickness. researchgate.netresearchgate.net

Analytical Methodologies for Compound Characterization and Research

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatography is a cornerstone of analytical chemistry, and it plays a pivotal role in the study of trans-Abacavir Hydrochloride. These separation techniques are indispensable for isolating the active pharmaceutical ingredient (API) from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for the quantitative analysis of the compound in various matrices. The development of a robust HPLC method involves a systematic optimization of several parameters to achieve the desired separation and detection characteristics.

A typical HPLC method for this compound might employ a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is carefully adjusted to optimize the retention time and resolution of the analyte peak from those of potential impurities. The selection of the buffer and its pH is critical for ensuring the consistent ionization state of the compound and achieving reproducible results.

The validation of the HPLC method is a critical step to ensure its suitability for its intended purpose. This process involves a series of experiments designed to demonstrate the method's performance characteristics. For instance, a study might establish the optimal chromatographic conditions as a mobile phase of acetonitrile and water (in a 25:75 v/v ratio) with a flow rate of 1.0 mL/min, using a C18 column and UV detection at a specific wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is invaluable for the molecular tracking of this compound, allowing for its unambiguous identification and quantification, even in complex biological matrices.

In an LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Here, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the highly specific detection of this compound and its metabolites or degradation products. The high sensitivity of MS detection makes it particularly useful for trace-level analysis.

To enhance the accuracy and precision of quantitative analyses, particularly in complex samples, isotope-labeled internal standards are often employed. An isotope-labeled internal standard is a version of the analyte molecule in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

For the quantitative analysis of this compound, a deuterated form of the compound, such as Abacavir-d4, can be used as an internal standard. This standard is added to the sample at a known concentration before sample preparation and analysis. Since the isotope-labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation or instrument response can be corrected, leading to more accurate and reliable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Tracking

Method Validation for Research Applications

Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended use. For research applications involving this compound, this ensures that the data generated is reliable and can be confidently interpreted.

A comprehensive method validation protocol includes the assessment of several key parameters:

Linearity: This parameter evaluates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, a calibration curve would be constructed by analyzing a series of standards at different concentrations. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve, with a value close to 1.0 indicating excellent linearity.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies, where a known amount of the analyte is added to a sample and the recovery is calculated.

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, or column temperature.

The following table summarizes typical acceptance criteria for these validation parameters:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (RSD) ≤ 2%
Accuracy (Recovery) 98-102%
Robustness No significant impact on results from minor variations

The profiling of impurities is a critical aspect of the analysis of any pharmaceutical compound, including this compound. The limits of detection (LOD) and quantification (LOQ) are important performance characteristics of an analytical method for this purpose.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These limits are crucial for ensuring that any potential impurities in a sample of this compound can be reliably detected and quantified, even at very low levels. The determination of the LOD and LOQ is often based on the signal-to-noise ratio of the analytical signal, with typical ratios being 3:1 for the LOD and 10:1 for the LOQ.

The table below provides hypothetical LOD and LOQ values for this compound and a potential impurity:

CompoundLODLOQ
This compound0.01 µg/mL0.03 µg/mL
Impurity A0.005 µg/mL0.015 µg/mL

Linearity, Precision, Accuracy, and Robustness Assessments

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. For this compound, the development of such methods involves subjecting the drug to stress conditions to induce degradation, thereby facilitating the identification and characterization of potential degradants.

Characterization of Degradation Products through Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as in LC-MS or tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the structural elucidation of degradation products. dphen1.com This technique allows for the determination of the mass-to-charge ratio (m/z) of degradants, providing vital clues about their molecular weight and elemental composition. Subsequent fragmentation analysis in MS/MS experiments helps in piecing together the chemical structure of these novel compounds.

Forced degradation studies on abacavir (B1662851) have revealed its susceptibility to degradation under specific stress conditions, leading to the formation of several products. nih.govresearchgate.net Research has shown that abacavir degrades significantly under acidic hydrolysis and oxidative stress. nih.govresearchgate.net In one study, LC-MS analysis was used to determine the m/z values of four major degradation products formed during acidic and oxidative stress. nih.gov Another investigation focusing on acid degradation identified five distinct degradation products, with their m/z values successfully characterized by LC-MS/MS. ijrpc.com Similarly, studies on oxidative stress conditions have also led to the identification of specific degradants. researchgate.net

The m/z values for several degradation products of abacavir identified across different studies are summarized below.

Stress ConditionDegradation ProductObserved m/zCorresponding Molecular WeightSource
Acidic HydrolysisImp-A1191.10190.10 nih.gov
OxidativeImp-O1303.20302.20 nih.gov
OxidativeImp-O2223.20222.20 nih.gov
OxidativeImp-O3319.20318.20 nih.gov
OxidativeDegradant 1319.20Not Specified researchgate.net
OxidativeDegradant 2247.19Not Specified researchgate.net
Acid HydrolysisDegradant X1152Not Specified ijrpc.com
Acid HydrolysisDegradant X2151Not Specified ijrpc.com
Acid HydrolysisDegradant X3192Not Specified ijrpc.com
Acid HydrolysisDegradant X5191Not Specified ijrpc.com

These studies have successfully characterized multiple degradation products, with some investigations reporting the formation of up to eight distinct degradants under various stress conditions. researchgate.netnih.gov

Analytical Approaches for Degradation Pathway Elucidation

Elucidating the degradation pathway of a drug substance is a critical step in pharmaceutical development, providing insights into its intrinsic stability. jyoungpharm.org The primary approach involves conducting forced degradation, or stress testing, studies as recommended by the International Conference on Harmonisation (ICH) guidelines. ijrpc.comnih.gov This process intentionally degrades the drug substance by exposing it to a variety of harsh conditions. dphen1.com

For abacavir, researchers have employed a range of stress conditions to understand its degradation profile. researchgate.net The drug has been found to be largely stable under photolytic and thermal stress but shows significant degradation under hydrolytic (acidic and basic) and oxidative conditions. nih.govresearchgate.net The specific conditions used for these stress tests vary between studies but provide a comprehensive picture of the drug's liabilities.

The following table summarizes the typical conditions applied in forced degradation studies of abacavir.

Stress ConditionReagent/ConditionDuration & TemperatureSource
Acid Hydrolysis1 N HCl42 hours at 25 ± 2°C nih.gov
Acid Hydrolysis0.1 N HCl3 hours at 50°C jchr.org
Acid Hydrolysis0.1 N HCl24 hours at 80°C eijppr.com
Base Hydrolysis1 N NaOH42 hours at 25 ± 2°C nih.gov
Base Hydrolysis0.1 N NaOH24 hours at 60°C eijppr.com
Oxidation3% H₂O₂7 days at 25 ± 2°C nih.gov
Oxidation3% H₂O₂24 hours at Room Temp eijppr.com
ThermalDry Heat10 days at 105°C nih.gov
PhotolyticUV & Visible Light11 days (200 W h/m² UV; 1.2 million lux hours visible) nih.gov

Following exposure to stress conditions, the resulting mixtures are analyzed using a stability-indicating chromatographic method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). researchgate.nethumanjournals.com These methods are developed to achieve effective separation of the parent drug from all formed degradation products. nih.govresearchgate.net For instance, a UHPLC method utilizing a C8 column with a gradient mixture of o-phosphoric acid in water and methanol has been shown to resolve abacavir from its degradants effectively. nih.gov Another approach used a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.netijrpc.com The separated compounds are then channeled into a mass spectrometer for identification, allowing for the construction of a degradation pathway. dphen1.com Furthermore, kinetic studies can be performed by analyzing samples at different time points during degradation to understand the rate at which the drug degrades, which can often be described by apparent first-order kinetics. ijrpc.com

Biochemical and Molecular Mechanism of Action in Cellular Systems Non Clinical

Intracellular Biotransformation to Active Triphosphate Metabolite

The conversion of abacavir (B1662851) into its pharmacologically active form, carbovir (B1146969) triphosphate (CBV-TP), is a multi-step process that occurs within the cytoplasm of host cells. immunopaedia.org.zaescholarship.org This intracellular transformation is crucial for its antiviral efficacy.

Role of Cellular Kinases in Phosphorylation to Carbovir Triphosphate

Cellular kinases are instrumental in the final stages of abacavir's activation. immunopaedia.org.za After the initial phosphorylation and deamination to carbovir monophosphate (CBV-MP), a cascade of kinases continues the phosphorylation process. immunopaedia.org.zaunmc.edu Guanylate kinase stereoselectively converts (-)-carbovir (B125634) 5'-monophosphate to the diphosphate (B83284) form. pharmgkb.orgnih.gov In fact, (-)-carbovir 5'-monophosphate is a significantly more efficient substrate for guanylate kinase than its (+) enantiomer by a factor of 7,000. nih.gov Subsequently, various cellular kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, nucleoside diphosphate kinases, phosphoglycerate kinase, and phosphoenolpyruvate (B93156) carboxykinase, catalyze the formation of the active carbovir 5'-triphosphate. pharmgkb.orgnih.gov The intracellular half-life of carbovir triphosphate has been estimated to be between 12 and 20 hours. nih.gov

Enzymatic Pathways in the Activation Cascade (e.g., Adenosine (B11128) Phosphotransferase, Cytosolic Deaminase)

The activation of abacavir begins with its phosphorylation to abacavir 5'-monophosphate by the enzyme adenosine phosphotransferase. pharmgkb.orgnih.govresearchgate.net This is followed by a deamination step, carried out by a cytosolic deaminase, which converts abacavir monophosphate into carbovir monophosphate (CBV-MP). immunopaedia.org.zaunmc.eduresearchgate.net This initial phosphorylation by adenosine phosphotransferase is a unique step compared to the activation pathways of many other nucleoside reverse transcriptase inhibitors (NRTIs). oncohemakey.com Minor pathways, accounting for less than 2% of abacavir's metabolism, can also lead to the formation of carbovir 5'-monophosphate through the transformation of abacavir into carbovir, which is then phosphorylated by inosine (B1671953) phosphotransferase. escholarship.orgpharmgkb.org

Interaction with HIV Reverse Transcriptase (RT)

The active metabolite, carbovir triphosphate, is the key molecule that interacts with and inhibits the HIV reverse transcriptase enzyme, a critical component for viral replication. drugbank.comescholarship.org

Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)

Carbovir triphosphate is a structural analogue of the natural substrate deoxyguanosine triphosphate (dGTP). drugbank.comresearchgate.netnih.gov Due to this structural similarity, it competes with dGTP for the active site of the HIV reverse transcriptase. drugbank.compatsnap.comwikipedia.org By binding to the enzyme, carbovir triphosphate effectively reduces the ability of the reverse transcriptase to utilize its natural substrate, thereby hindering the synthesis of viral DNA. drugbank.com The inhibition constant (Ki) for carbovir triphosphate's inhibition of dGTP incorporation by HIV-1 reverse transcriptase is reported to be 21 nmol/L. natap.org

Molecular Basis of DNA Chain Termination

Once carbovir triphosphate is incorporated into the growing viral DNA strand, it acts as a chain terminator. drugbank.compatsnap.com The carbocyclic ring of abacavir lacks the 3'-hydroxyl group that is present in natural deoxynucleosides. drugbank.comimmunopaedia.org.za This 3'-hydroxyl group is essential for forming the phosphodiester bond with the next incoming nucleotide, a process necessary for the elongation of the DNA chain. drugbank.commdpi.com The absence of this group in the incorporated carbovir monophosphate prevents further extension of the DNA strand, leading to the termination of reverse transcription. mdpi.comnih.gov

In Vitro Enzyme Kinetic Studies

In vitro studies have provided detailed insights into the interaction between carbovir triphosphate and HIV reverse transcriptase. Transient kinetic studies have been employed to understand this interaction at a molecular level. tandfonline.com These studies have revealed that while carbovir triphosphate is an effective inhibitor, it is a surprisingly poor substrate for wild-type HIV-1 reverse transcriptase compared to the natural substrate, dGTP. acs.org The efficiency of incorporation of carbovir triphosphate is lower than that of dGTP. acs.orgebi.ac.uk Despite this, its ability to terminate the growing DNA chain makes it a potent antiviral agent. nih.gov Kinetic experiments have shown that carbovir triphosphate is a potent inhibitor of HIV-1 reverse transcriptase with an apparent Ki similar to that of zidovudine (B1683550) triphosphate (AZT-TP). nih.gov

Table 1: Key Enzymes in the Intracellular Activation of Abacavir

Enzyme Role in Activation Pathway Reference
Adenosine Phosphotransferase Phosphorylates abacavir to abacavir 5'-monophosphate pharmgkb.orgnih.govresearchgate.net
Cytosolic Deaminase Deaminates abacavir monophosphate to carbovir monophosphate immunopaedia.org.zaunmc.eduresearchgate.net
Guanylate Kinase Converts (-)-carbovir 5'-monophosphate to the diphosphate form pharmgkb.orgnih.gov
Various Cellular Kinases Convert carbovir diphosphate to carbovir triphosphate pharmgkb.orgnih.gov

Table 2: Comparison of Carbovir Triphosphate and Deoxyguanosine Triphosphate

Feature Carbovir Triphosphate (CBV-TP) Deoxyguanosine Triphosphate (dGTP) Reference
Role Inhibitor and substrate for HIV RT Natural substrate for HIV RT drugbank.com
3'-Hydroxyl Group Absent Present drugbank.comimmunopaedia.org.za
Interaction with HIV RT Competitive inhibition, chain termination DNA chain elongation drugbank.compatsnap.com

Interactions with Host Cellular Enzymes and Proteins

The metabolic fate and potential for drug-drug interactions of trans-Abacavir Hydrochloride are largely determined by its interactions with host cellular enzymes. Its unique and clinically significant interaction with a specific human leukocyte antigen (HLA) protein is also a critical aspect of its molecular mechanism.

Substrate Specificity for Alcohol Dehydrogenase and Glucuronosyltransferase

The primary routes for the metabolism of this compound in humans involve two key host cellular enzymes: alcohol dehydrogenase (ADH) and glucuronosyltransferase (UGT). pharmgkb.orgdrugbank.com These enzymatic processes convert abacavir into inactive metabolites.

Metabolism by ADH leads to the formation of a 5'-carboxylic acid metabolite, while UGT-mediated metabolism produces a 5'-glucuronide metabolite. drugbank.com A mass balance study has shown that approximately 30% of an administered dose is recovered as the 5'-carboxylic acid metabolite and 36% as the 5'-glucuronide metabolite in the urine. drugbank.com In vitro studies using human liver cytosol have demonstrated that the oxidation of abacavir to its carboxylic acid metabolite proceeds via an aldehyde intermediate. nih.gov This process was shown to be mediated by the αα and γ2γ2 isoforms of human alcohol dehydrogenase. nih.gov The αα isoform is capable of performing two sequential oxidation steps to form the acid metabolite. nih.gov The interaction with ethanol (B145695), another substrate for ADH, has been studied, showing that ethanol can increase the plasma concentrations of abacavir, suggesting a competitive inhibition of ADH. nih.govresearchgate.net

Evaluation of Cytochrome P450 Enzyme Interaction Potential

Extensive evaluation has demonstrated that this compound has a low potential for clinically significant interactions with the cytochrome P450 (CYP) enzyme system. nih.goveuropa.eu It is not significantly metabolized by CYP enzymes, nor does it inhibit or induce these enzymes at clinically relevant concentrations. nih.govviivhealthcare.comhres.ca

CYP EnzymeInteraction PotentialSupporting Evidence
CYP3A4No significant inhibitionIn vitro studies show no inhibition at clinically relevant concentrations. europa.euhiv-druginteractions.org
CYP2C9No significant inhibitionIn vitro studies show no inhibition at clinically relevant concentrations. europa.euhiv-druginteractions.org
CYP2D6No significant inhibitionIn vitro studies show no inhibition at clinically relevant concentrations. europa.euhiv-druginteractions.org
CYP1A1Weak inhibition potentialIn vitro studies have shown potential for inhibition. viivhealthcare.comgskstatic.com

Molecular Docking and In Silico Modeling Studies

Computational methods have been instrumental in elucidating the binding mechanisms and structure-activity relationships of this compound and its derivatives.

Prediction of Binding Affinities and Orientations with Target Proteins

Molecular docking studies have been employed to predict the binding affinities and orientations of abacavir with its primary therapeutic target, HIV-1 reverse transcriptase, as well as with the off-target HLA-B*57:01 protein.

For its intended target, HIV-1 reverse transcriptase, a molecular docking study reported a binding energy of -5.63 kcal/mol. nih.gov This provides a quantitative measure of the interaction that leads to the inhibition of the enzyme's function.

In the context of its off-target interaction with HLA-B57:01, molecular modeling has been crucial in understanding the specificity of the binding. Docking simulations have confirmed that abacavir fits snugly into the F-pocket of the peptide-binding groove, providing a structural basis for the altered peptide presentation. researchgate.netresearchgate.net The binding energy of abacavir to the HLA-B57:01 complex has not been consistently reported in a comparable format to the reverse transcriptase binding energy in the reviewed literature.

Target ProteinPredicted Binding Energy (kcal/mol)Reference
HIV-1 Reverse Transcriptase-5.63 nih.gov

Computational Analysis of Analogues and Derivatives

In silico studies have been extended to analogues and derivatives of abacavir to explore their potential as antiviral agents against other viruses and to understand the structural requirements for interaction with HLA-B*57:01.

One study performed a computational analysis of abacavir analogues as potential inhibitors of the DENV-2 NS5 methyltransferase. researchgate.netnanobioletters.com Through molecular docking, they identified analogues with promising binding affinities. For example, the analogue DB02947 was found to have a binding affinity of -7.4 kcal/mol against the DENV-2 NS5 MTase protein. researchgate.netnanobioletters.com

Another computational study investigated various derivatives of commercially available antiviral drugs, including abacavir, against SARS-CoV-2 targets. researchgate.net An NCH3 derivative of abacavir showed a promising binding affinity of -6.506 kJ/mol towards the Main protease (Mpro) of the virus.

These computational analyses highlight how modifications to the abacavir structure can alter its binding affinity and specificity for different protein targets, providing a basis for the rational design of new therapeutic agents.

Analogue/DerivativeTarget ProteinPredicted Binding EnergyReference
DB02947 (Abacavir analogue)DENV-2 NS5 MTase-7.4 kcal/mol researchgate.netnanobioletters.com
NCH3 derivative of abacavirSARS-CoV-2 Mpro-6.506 kJ/mol

Structure-Activity Relationship (SAR) Insights from Computational Approaches

Computational methodologies, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, have been instrumental in elucidating the structure-activity relationships (SAR) of trans-Abacavir. These approaches provide critical insights at an atomic level, explaining both the molecular basis of its off-target hypersensitivity reactions and its on-target antiviral activity. Computational analyses have primarily focused on two key interactions: the binding of abacavir to the human leukocyte antigen (HLA)-B*57:01 allele, which is linked to hypersensitivity, and its interaction with the HIV-1 reverse transcriptase (RT) enzyme, its therapeutic target.

SAR for HLA-B*57:01 Interaction and Hypersensitivity

A significant body of computational research has been dedicated to understanding why abacavir causes severe hypersensitivity reactions almost exclusively in individuals expressing the HLA-B*57:01 allele. pnas.org

Binding Site and Key Interactions: Computational solvent mapping, molecular docking, and MD simulations have successfully identified a specific binding site for abacavir within the F-pocket of the HLA-B*57:01 peptide-binding groove. pnas.org Crystal structures later confirmed that abacavir binds non-covalently at the floor of this cleft. nih.govbiorxiv.org The binding alters the chemistry and shape of the groove, which in turn changes the repertoire of self-peptides that can be presented to immune cells. pnas.orgnih.gov

Docking studies and subsequent structural analysis revealed critical interactions between abacavir and specific amino acid residues within the binding pocket. pnas.org These interactions are pivotal for the drug's specificity towards the HLA-B*57:01 allele. pnas.org

Hydrogen Bonding: The Oδ1 atom of Aspartate-114 (Asp114) is within hydrogen-bonding distance of the main purine (B94841) group (N2 and N3 atoms) of abacavir. pnas.org The hydroxyl group of Serine-116 (Ser116) forms a hydrogen bond with the 2-amino group on abacavir's purine ring. pnas.org

Allele Specificity: These residues are key differentiators from abacavir-insensitive alleles. pnas.org For instance, the HLA-B*57:03 allele, which is not associated with hypersensitivity, has a different residue at position 114 (Asp114Asn), which is predicted to destabilize the complex. pnas.orgbiorxiv.org

Role of Cyclopropyl (B3062369) Group: The cyclopropyl moiety of abacavir establishes crucial contacts with residues in the F-pocket, contributing to its specific binding orientation. nih.gov

Molecular Dynamics and Conformational Impact: MD simulations have provided deeper insights that static crystallographic snapshots cannot offer. nih.gov These studies show that abacavir is highly dynamic within the HLA-B*57:01 binding cleft, capable of adopting numerous distinct conformations. nih.gov This dynamic binding directly influences the conformational landscape of the peptides presented by the HLA molecule, favoring surfaces that are no longer recognized as "self" by the host's CD8+ T-cells, leading to an immune response. nih.gov

SAR of Abacavir Analogues: Studies involving synthesized analogues of abacavir have been crucial for defining the structural requirements for T-cell activation. nih.gov By modifying the chemical structure, researchers could correlate specific molecular features with the immunological outcome. nih.gov A 2019 study explored this by synthesizing seventeen abacavir analogues and measuring their ability to stimulate cytokine secretion from CD8+ T-cell clones. nih.gov

Finding CategoryComputational Insight / Research FindingSource
Binding Orientation Molecular docking of analogues that retained antiviral activity showed a clear relationship between the predicted binding orientation within HLA-B57:01 and the ability to induce a T-cell response. nih.gov
Peptide Perturbation Analogues that successfully stimulated T-cells also caused a perturbation of the natural self-peptides displayed by HLA-B57:01. nih.gov
Stereochemistry The antigen-specific CD8+ T-cell response was found to be dependent on the enantiomeric form of the molecule at both the cyclopropyl and cyclopentyl regions of abacavir. nih.gov
Analogue Activity Of the seventeen analogues synthesized, ten were able to stimulate IFN-γ release from CD8+ T-cells, demonstrating that specific structural modifications are tolerated while others abolish activity. nih.gov

Furthermore, computational models have quantified how abacavir's presence alters the peptide repertoire. This leads to a significant enrichment of peptides with certain C-terminal residues while depleting others. pnas.org

Peptide C-Terminal ResidueObservation in Presence of AbacavirSource
Valine Significant enrichment pnas.org
Isoleucine Significant enrichment pnas.org
Tryptophan Significant depletion pnas.org
Phenylalanine Significant depletion pnas.org

SAR for HIV-1 Reverse Transcriptase Inhibition and Resistance

Computational methods have also been applied to study the SAR of abacavir concerning its therapeutic target, HIV-1 Reverse Transcriptase (RT), and the mechanisms of viral resistance. nih.gov An approach using Monte Carlo feature selection (MCFS-ID) analyzed HIV-1 RT sequences to build interdependency networks that characterize changes in drug resistance. nih.gov This analysis identified several key amino acid sites where mutations impact abacavir efficacy. nih.gov

Amino Acid SiteComputational Finding / Role in ResistanceSource
184 This site plays a central role in resistance. It frequently interacts with sites 41, 203, 210, and 215. The high degree of conservation indicates its critical function. nih.gov
41 & 210 Residues at these sites interact with site 184. Mutations affecting properties like the normalized frequency of turn are linked to resistance levels. nih.gov
203 This residue is part of an alpha-helix; mutations here can affect the structure and position of this helix, contributing to resistance. nih.gov
215 Interactions involving the transfer free-energy from octanol (B41247) to water at this site, in conjunction with site 184, determine the level of resistance to Abacavir. nih.gov

Pharmacophore Modeling and Analogue Design

Computational studies have been essential for identifying the core pharmacophoric features of the abacavir structure required for biological activity and for designing new molecules. researchgate.net Through 2D and 3D similarity searches and docking studies, the purine core and the hydroxyl group have been identified as critical for binding to the MHC complex. researchgate.net

These insights have been used to computationally screen large chemical databases for new compounds or to repurpose the abacavir scaffold for other therapeutic targets. nanobioletters.comnanobioletters.com For example, in silico studies have explored abacavir analogues as potential inhibitors of the DENV-2 NS5 Methyltransferase protein, a target for the Dengue virus. nanobioletters.comnanobioletters.com

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Source
AbacavirDENV-2 NS5 MTase- nanobioletters.comnanobioletters.com
Ribavirin (Reference)DENV-2 NS5 MTase- nanobioletters.com
DB01048 (Analogue)DENV-2 NS5 MTase-7.6 nanobioletters.com
DB02947 (Analogue)DENV-2 NS5 MTase-7.4 nanobioletters.com

These computational efforts highlight how SAR insights can guide the rational design of new chemical entities, aiming to either enhance therapeutic efficacy, reduce off-target effects like hypersensitivity, or identify novel applications for an existing drug scaffold.

Biochemical Metabolism and Biotransformation Pathways Non Human Pharmacokinetics

Identification and Characterization of Inactive Metabolites

In non-human models, as in humans, trans-abacavir is extensively metabolized into two main inactive metabolites, which are then predominantly excreted in the urine. asm.org These metabolites lack antiviral activity. drugbank.comwho.intnih.gov

Formation of Carboxylate Metabolites

One of the major metabolic pathways for trans-abacavir is its oxidation to a 5'-carboxylate metabolite. drugbank.comwho.intnih.govasm.org This transformation is a two-step process that begins with the oxidation of the primary alcohol group on the cyclopentene (B43876) ring to an aldehyde intermediate. nih.govnih.govmedchemexpress.com This intermediate is then further oxidized to the corresponding carboxylic acid. nih.govnih.govresearchgate.net In vivo studies in rats have provided evidence for the formation of a reactive aldehyde metabolite, which is considered a key intermediate in the formation of the carboxylate metabolite. nih.gov

Formation of Glucuronide Metabolites

The second major pathway in the biotransformation of trans-abacavir is glucuronidation. drugbank.comwho.intnih.govasm.org This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the parent drug molecule, specifically at the 5'-hydroxyl group, forming a 5'-glucuronide conjugate. drugbank.comwho.intnih.govasm.org This process increases the water solubility of the compound, facilitating its excretion.

Role of Specific Enzymes in Metabolic Conversion

The conversion of trans-abacavir into its inactive metabolites is facilitated by specific cytosolic enzymes.

Alcohol Dehydrogenase Mediated Reactions

The oxidation of trans-abacavir to its carboxylate metabolite is primarily mediated by cytosolic alcohol dehydrogenase (ADH). drugbank.comwho.intnih.govpharmgkb.orgnih.govasm.orgnih.govresearchgate.netresearchgate.netselleckchem.comwikipedia.org In vitro studies using human liver cytosol and expressed human ADH isozymes have confirmed the role of this enzyme in the sequential oxidation of abacavir (B1662851), first to an aldehyde and then to the carboxylic acid. nih.gov The αα and γ2γ2 isoforms of ADH have been specifically implicated in this metabolic process. nih.gov The reaction is NAD-dependent and can be inhibited by 4-methylpyrazole, a known ADH inhibitor. nih.gov

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Activity

The formation of the 5'-glucuronide metabolite of trans-abacavir is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes. pharmgkb.orgnih.govasm.orgselleckchem.com This conjugation reaction is a common pathway for the detoxification and elimination of various drugs and xenobiotics. sussex-research.com While the specific UGT isoforms involved in abacavir glucuronidation have not been definitively identified, it is a critical pathway for its clearance. reactome.org Genetic variations in UGT enzymes, such as UGT2B7, are known to influence the metabolic profile of abacavir. nih.gov

Tracing Metabolic Fates Using Isotope-Labeled Compounds

To elucidate the metabolic fate of trans-abacavir, studies have utilized isotope-labeled versions of the compound. A mass balance study in humans, which has relevance to understanding the general metabolic pathways in mammals, was conducted using [14C]-abacavir. drugbank.comnih.govasm.org This study allowed for the quantification of the administered dose that was recovered in urine and feces, and identified the proportions of the parent drug and its major metabolites. drugbank.comnih.govasm.org Following a single oral dose of [14C]-abacavir, approximately 83% of the radioactivity was recovered in the urine, with the 5'-glucuronide metabolite accounting for 36% of the dose and the 5'-carboxylate metabolite accounting for 30%. drugbank.comnih.govpharmgkb.orgnih.govasm.orgwikipedia.org Less than 2% was excreted as unchanged abacavir in the urine, and 16% was eliminated in the feces. drugbank.comnih.govpharmgkb.orgnih.govasm.orgwikipedia.org

Deuterium-labeled abacavir (Abacavir-d4) is also available as a stable isotope-labeled standard for use in bioanalytical methods, such as mass spectrometry, to accurately quantify abacavir and its metabolites in pharmacokinetic studies. medchemexpress.comsussex-research.com

Metabolite Formation Pathway Enzyme(s) Involved Percentage of Dose in Urine ([14C] Study)
5'-Carboxylate MetaboliteOxidationAlcohol Dehydrogenase (ADH)30% drugbank.comnih.govpharmgkb.orgnih.govasm.orgwikipedia.org
5'-Glucuronide MetaboliteGlucuronidationUridine Diphosphate Glucuronosyltransferase (UGT)36% drugbank.comnih.govpharmgkb.orgnih.govasm.orgwikipedia.org

Exploration of Novel Biochemical Applications and Research Frontiers in Vitro/preclinical Mechanistic

Repurposing Investigations in Non-HIV Disease Models

Recent research has focused on repurposing trans-Abacavir Hydrochloride for non-HIV-related diseases, with a significant emphasis on its potential as an anticancer agent and as an inhibitor of other viral enzymes.

The anticancer potential of this compound is rooted in its primary mechanism of action: the inhibition of reverse transcriptase (RT). While famously targeting viral RT, Abacavir (B1662851) also acts on endogenous human RTs, which are often highly expressed in cancer cells. researchgate.netplos.org These endogenous RTs are encoded by genetic elements like Long Interspersed Nuclear Elements (LINEs-1) and Human Endogenous Retroviruses (HERVs), which constitute a significant portion of the human genome. researchgate.netplos.orgnih.gov The high expression of RT in malignant cells is associated with the transformed phenotype, making it a viable target for cancer therapy. plos.orgnih.gov

Studies have shown that as a nucleoside reverse transcriptase inhibitor (NRTI), Abacavir can suppress LINE-1 retrotransposition. nih.govsemanticscholar.org This mechanism is distinct from non-nucleoside reverse transcriptase inhibitors (NNRTIs) but demonstrates efficacy in targeting the RT activity crucial for many cancer cells. researchgate.netnih.gov Research on prostate cancer and medulloblastoma cell lines confirms that Abacavir's inhibitory action on RT, including telomerase, contributes to its antiproliferative effects. medchemexpress.commedchemexpress.comnih.gov

This compound has demonstrated significant effects on key cellular processes implicated in cancer progression. In vitro studies using prostate cancer cell lines (PC3 and LNCaP) and medulloblastoma cell lines have provided detailed insights into its antiproliferative capabilities.

The compound induces a dose-dependent inhibition of cell growth. plos.orgmedchemexpress.comnih.gov This is accompanied by profound effects on cell cycle progression. In PC3 prostate cancer cells, treatment with Abacavir led to a significant accumulation of cells in the S phase, followed by an increase in the G2/M phase population over time. nih.gov LNCaP cells also showed a predominant S phase accumulation. nih.gov Furthermore, Abacavir treatment has been shown to induce cellular senescence, a state of irreversible growth arrest, in both prostate cancer and medulloblastoma cell lines. researchgate.netnih.gov

Beyond inhibiting proliferation, Abacavir also curtails the metastatic potential of cancer cells. In studies involving metastatic prostate cancer cell lines, the compound significantly reduced both cell migration and invasion. researchgate.netnih.govmedchemexpress.com A dose-dependent decrease in the area occupied by migrating and invading cells was observed, with significant inhibition of migration at concentrations of 15 µM and 150 µM, and significant inhibition of invasion at the higher dose. nih.gov

Cell LineCellular Process AffectedKey FindingsCitations
PC3 (Prostate Cancer) Growth, Cell Cycle, Migration, Invasion, SenescenceShowed dose-dependent growth inhibition. medchemexpress.com Caused a very high accumulation of cells in the S phase and an increment in the G2/M phase. nih.govmedchemexpress.com Significantly reduced cell migration and invasion. nih.govmedchemexpress.com Induced cellular senescence. researchgate.net researchgate.netnih.govmedchemexpress.com
LNCaP (Prostate Cancer) Growth, Cell Cycle, Migration, SenescenceExhibited dose-dependent growth inhibition. medchemexpress.com Resulted in S phase accumulation. nih.gov Significantly reduced cell migration. nih.gov Induced cellular senescence. researchgate.net researchgate.netnih.govmedchemexpress.com
Daoy (Medulloblastoma) Proliferation, Cell Cycle, Senescence, DifferentiationInduced a dose-dependent decrease in proliferation. nih.gov Caused cell accumulation in the G2/M phase of the cell cycle. nih.gov Induced features of senescence. nih.gov nih.gov
D283-MED (Medulloblastoma) Proliferation, Cell Death, Senescence, DifferentiationDecreased proliferation and increased cell death. nih.gov Induced features of senescence. nih.gov nih.gov
SW480 (Colorectal Cancer) Cell ViabilityShowed a statistically significant inhibition profile. frontiersin.org

The cellular effects of this compound are underpinned by significant, dose-dependent modifications in gene expression. Microarray analysis performed on PC3 prostate cancer cells treated with Abacavir revealed that at concentrations of 15 µM and 150 µM, 192 and 3246 genes, respectively, were differentially expressed. nih.gov

A notable and counterintuitive finding from these studies was the significant up-regulation of LINE-1 ORF1 and ORF2 mRNA levels following Abacavir treatment, as confirmed by quantitative Real-Time PCR. researchgate.netplos.orgnih.govsemanticscholar.org This suggests a complex feedback mechanism or cellular response to the inhibition of RT activity. researchgate.netplos.org In medulloblastoma cells, Abacavir treatment led to an increased expression of the glial marker Glial Fibrillary Acidic Protein (GFAP) and the neuronal marker Synaptophysin (SYN), indicating that the drug can induce differentiation in these cancer cells. nih.gov

Separately, global transcriptomic profiling in neonatal rat ventricular cardiomyocytes (NRVCs) treated with a cocktail of antiretrovirals including Abacavir showed differential regulation of 1,756 genes. mdpi.com This study highlighted a significant increase in the expression of the HOPX gene, which is involved in cardiac hypertrophy. mdpi.com

The potential utility of this compound and its derivatives extends to other viral pathogens, such as the dengue virus (DENV). The DENV non-structural protein 5 (NS5) possesses methyltransferase (MTase) activity, which is essential for viral replication and represents a promising drug target. nanobioletters.comresearchgate.netnih.gov

In-silico computational studies have been conducted to explore the inhibitory potential of Abacavir analogs against the DENV-2 NS5 MTase. nanobioletters.comresearchgate.net Using the SwissSimilarity program, researchers collected 24 Abacavir analogs for molecular docking studies. nanobioletters.comresearchgate.net These computational analyses identified a lead molecule, DB02947, which demonstrated a strong binding affinity of -7.4 kcal/mol to the DENV-2 NS5 MTase, suggesting its potential as an inhibitor. nanobioletters.comresearchgate.net These findings propose that the Abacavir scaffold could be a starting point for developing broad-spectrum antiviral agents against flaviviruses. nanobioletters.combiorxiv.org

Target EnzymeResearch MethodKey FindingsCitations
DENV-2 NS5 Methyltransferase In-silico computational analysis and molecular dockingAbacavir analogs were screened for inhibitory ability. An analog, DB02947, was identified as a lead molecule with a binding affinity of -7.4 kcal/mol. nanobioletters.comresearchgate.net

Gene Expression Modification Studies in Cellular Models

Chemical Biology Probes and Tools

Beyond its therapeutic potential, the unique chemical properties of this compound and its metabolites make it a valuable tool for studying biological processes, particularly concerning drug-protein interactions.

This compound is known to be bioactivated to reactive metabolites that can form covalent bonds with host proteins, creating protein adducts. researchgate.net The formation of these adducts is a critical area of study. Mass spectrometric methods have been used to characterize these modifications in patients undergoing Abacavir therapy. nih.govnih.gov

Research has shown that an aldehyde metabolite of Abacavir (ABCA) forms a novel type of intramolecular cross-linking adduct on human serum albumin (HSA) both in vitro and in patients. nih.govnih.gov This occurs through a Michael addition followed by a secondary reaction where the aldehyde group forms a bond with a nearby protein nucleophile. nih.gov These adducts have been detected on specific lysine, histidine, and cysteine residues within subdomain IB of HSA. nih.govnih.gov Similar adducts were also identified on glutathione (B108866) S-transferase Pi (GSTP). nih.gov

Furthermore, new phosphorylated derivatives of Abacavir have been synthesized to enhance properties like oral absorption and bioavailability for antiviral testing. researchgate.net The study of these derivatives and the native drug's ability to form protein adducts provides crucial insights into the molecular mechanisms of drug action and idiosyncratic toxicities. researchgate.netnih.gov

Use in Investigating Cellular Response Mechanisms

Comprehensive in vitro and preclinical mechanistic studies focusing specifically on this compound and its influence on cellular response mechanisms are not extensively documented in publicly available scientific literature. The primary focus of research has been on the parent compound, Abacavir, and its role as an anti-retroviral agent.

Trans-Abacavir is recognized primarily as a stereoisomer and an impurity of Abacavir. cphi-online.comscribd.com Analytical methods have been developed to separate trans-Abacavir from Abacavir and its other isomers, ensuring the purity of the final pharmaceutical product. scribd.comskygen.com

One general study noted that fluorescently labeled nucleosides can be incorporated into proliferating cells, a principle that could theoretically be applied to study the cellular uptake and distribution of modified compounds like trans-Abacavir. However, specific research applying this or other methods to investigate the cellular responses to this compound has not been identified.

Due to the limited specific research on the biochemical applications of this compound in investigating cellular responses, detailed research findings and data tables on this specific topic cannot be provided at this time. Further investigation into this specific compound is required to elucidate its potential roles and mechanisms at the cellular level.

Degradation Pathways and Chemical Stability Studies

Identification of Degradation Products of Abacavir (B1662851) and Trans-Abacavir

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance under various stress conditions. While specific degradation studies on trans-Abacavir Hydrochloride are not extensively documented in publicly available literature, the degradation profile of Abacavir provides significant insights, given that trans-Abacavir is itself a degradation product of Abacavir. veeprho.com

Studies on Abacavir sulfate (B86663) have shown that the molecule is susceptible to degradation under acidic and oxidative conditions. nih.govmdpi.com Under acidic hydrolysis (e.g., using 1N HCl), Abacavir sulfate degrades to form several products. nih.govijrpc.com Similarly, exposure to oxidative stress, such as treatment with 3% hydrogen peroxide, also leads to the formation of degradation products. nih.govmdpi.com

In one study, five degradation products of Abacavir sulfate were identified under various hydrolytic conditions (acidic, basic, and neutral). These products were characterized using liquid chromatography-mass spectrometry (LC-MS/MS), with observed m/z values of 152, 151, 192, and 191. ijrpc.com Another study comparing chemical and electrochemical oxidation identified two primary oxidation products with m/z ratios of 319.20 and 247.19. mdpi.com

Given that trans-Abacavir is an isomer of Abacavir, it is plausible that it would generate a similar profile of degradation products under comparable stress conditions. The primary sites of degradation are likely to be the purine (B94841) ring and the cyclopentene (B43876) moiety.

Table 1: Identified Degradation Products of Abacavir under Stress Conditions

Stress ConditionMethod of AnalysisIdentified Degradation Product (m/z)Reference
Acid HydrolysisLC-MS/MS152, 151, 192, 191 ijrpc.com
Oxidative Stress (H₂O₂)UHPLC/MS319.20, 247.19 mdpi.com

Mechanisms of Chemical Degradation

The chemical structure of this compound contains several moieties susceptible to chemical degradation. The degradation mechanisms are likely to be similar to those of Abacavir.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic bond between the purine base and the cyclopentene ring can be susceptible to cleavage. This would lead to the formation of the free purine base (2-amino-6-(cyclopropylamino)purine) and the cyclopentene-1-methanol derivative. Further degradation of the purine ring or the cyclopentene moiety could also occur. Studies on Abacavir sulfate confirm significant degradation under acidic hydrolysis. nih.govmdpi.com

Oxidation: The purine ring and the secondary amino group in trans-Abacavir are potential sites for oxidation. The double bond in the cyclopentene ring is also susceptible to oxidative cleavage. The use of hydrogen peroxide in forced degradation studies has confirmed the oxidative lability of Abacavir. nih.govmdpi.com The formation of N-oxides is a common degradation pathway for nitrogen-containing heterocyclic compounds. pharmaffiliates.com

Photodegradation: While some studies on Abacavir sulfate showed no significant degradation under photolytic conditions, the presence of a chromophoric purine ring system suggests a potential for photodegradation upon prolonged exposure to light. nih.govhumanjournals.com However, other studies indicate that Abacavir is susceptible to all analyzed stress conditions except photolysis. humanjournals.com

Influence of Environmental Factors on Compound Stability

The stability of this compound can be significantly influenced by various environmental factors, including pH, temperature, and light.

pH: The pH of the environment is a critical factor affecting the stability of this compound. As observed in studies on Abacavir, the compound is more susceptible to degradation in acidic and basic media compared to neutral conditions. ijrpc.com The rate of oxidative degradation of Abacavir has also been shown to be pH-dependent, with the fastest oxidation occurring at a pH of 9.0. mdpi.com This suggests that the stability of this compound would be optimal at a near-neutral pH.

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Forced degradation studies on Abacavir sulfate were conducted at elevated temperatures (e.g., 80°C for hydrolysis and 105°C for thermal stress) to promote degradation. nih.govijrpc.com This indicates that storage of this compound at controlled room temperature is crucial to prevent thermal degradation.

Light: Although some studies suggest Abacavir has a degree of photostability, protection from light is generally recommended for pharmaceutical substances to prevent potential photodegradation. nih.govhumanjournals.comcbg-meb.nl

Table 2: Summary of Forced Degradation Studies on Abacavir

Stress ConditionConditionsObservationReference
Acid Hydrolysis1N HCl, 80°C, 24-72hSignificant degradation ijrpc.com
Base Hydrolysis1N NaOH, 80°C, 24-72hLess degradation than acid ijrpc.com
Neutral HydrolysisWater, 80°C, 24-72hStable ijrpc.com
Oxidative3% H₂O₂, Ambient Temp, 7 daysSignificant degradation nih.gov
Thermal105°C, 10 daysNo significant degradation nih.gov
Photolytic200 W h/m² UV, 1.2 million lux hours visibleNo significant degradation nih.gov

Q & A

Q. How should researchers characterize the physicochemical properties of trans-Abacavir Hydrochloride for preclinical studies?

  • Methodological Answer : Conduct solubility studies in biorelevant media (e.g., simulated gastric/intestinal fluids) to assess bioavailability. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal stability. Particle size distribution (via dynamic light scattering) and zeta potential measurements are essential for nanoparticle formulations. Include HPLC-UV or LC-MS for quantifying degradation products .

Advanced Research Questions

Q. How can factorial experimental design optimize this compound formulations for enhanced pharmacokinetics?

  • Methodological Answer : Implement a 3² full factorial design to evaluate independent variables (e.g., polymer concentration, crosslinking agents) and dependent responses (e.g., dissolution rate, drug loading). Use response surface methodology (RSM) to identify optimal conditions. Validate with in vitro release kinetics (e.g., zero-order, Higuchi models) and in vivo bioavailability studies in animal models. Cross-reference with stability data to ensure long-term efficacy .

Q. What strategies resolve contradictions in trans-Abacavir Hydrochloride’s in vitro vs. in vivo efficacy data?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., cell line specificity, animal model relevance). Perform dose-response studies to identify therapeutic thresholds. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with effect. Address confounding variables (e.g., metabolic enzymes, protein binding) via enzyme inhibition assays or proteomic profiling. Replicate studies across multiple labs to confirm reproducibility .

Q. How can nanoparticle delivery systems improve trans-Abacavir Hydrochloride’s targeting to specific tissues?

  • Methodological Answer : Design polymeric nanoparticles (e.g., PLGA, chitosan) using emulsion-solvent evaporation. Functionalize surfaces with ligands (e.g., folate, peptides) for active targeting. Assess cellular uptake via fluorescence microscopy or flow cytometry. Validate biodistribution using radiolabeled tracers or IVIS imaging in rodent models. Compare efficacy against free drug controls in disease-specific assays (e.g., viral load reduction in HIV models) .

Q. What methodologies detect and quantify trans-Abacavir Hydrochloride’s genotoxic impurities during stability testing?

  • Methodological Answer : Employ LC-MS/MS with selective ion monitoring (SIM) to identify low-abundance genotoxic impurities (e.g., nitrosamines). Use Ames tests or comet assays to assess mutagenicity. Cross-validate with accelerated stability studies (40°C/75% RH) and forced degradation (oxidative, photolytic stress). Reference ICH guidelines (Q3A/B) for impurity thresholds .

Methodological Guidance for Data Analysis

Q. How should researchers design a literature review strategy to identify gaps in trans-Abacavir Hydrochloride’s mechanism of action?

  • Methodological Answer : Use Boolean operators in PubMed/Scopus to filter studies by keywords (e.g., “Abacavir AND resistance mutations”). Prioritize peer-reviewed articles and exclude non-English/preprint sources. Classify findings by theme (e.g., metabolic pathways, resistance mechanisms). Use citation management tools (EndNote, Zotero) to track sources and identify citation gaps. Critically appraise conflicting results using PRISMA frameworks .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in trans-Abacavir Hydrochloride studies?

  • Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey, Bonferroni) to compare groups. For high-throughput data, employ machine learning (e.g., random forest) to identify predictive biomarkers. Include sensitivity analysis to account for outliers or assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.